2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine

Lipophilicity LogP Drug Design

2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2230713-97-8) is a disubstituted pyrrolo[2,3-d]pyrimidine building block featuring a characteristic 7-isobutyl group on the pyrrole nitrogen. This heterocyclic scaffold is a privileged structure in medicinal chemistry, commonly explored for developing kinase inhibitors.

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
Cat. No. B12080413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC10H11Cl2N3
Molecular Weight244.12 g/mol
Structural Identifiers
SMILESCC(C)CN1C=CC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C10H11Cl2N3/c1-6(2)5-15-4-3-7-8(11)13-10(12)14-9(7)15/h3-4,6H,5H2,1-2H3
InChIKeyRACIVLQNXYBBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Synthetic Intermediate with a Differentiated Isobutyl Handle


2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2230713-97-8) is a disubstituted pyrrolo[2,3-d]pyrimidine building block featuring a characteristic 7-isobutyl group on the pyrrole nitrogen . This heterocyclic scaffold is a privileged structure in medicinal chemistry, commonly explored for developing kinase inhibitors [1]. The strategic placement of chlorine atoms at the 2- and 4-positions provides versatile handles for sequential nucleophilic aromatic substitution (SNAr), which is crucial for generating diverse compound libraries [2]. The specific isobutyl group at the N-7 position distinguishes it from more common N-H, N-methyl, or N-ethyl analogs, offering altered physicochemical properties and synthetic utility.

Why Generic Substitution Fails for 7-Isobutyl Pyrrolopyrimidine Building Blocks


Interchanging N-7-substituted 2,4-dichloropyrrolo[2,3-d]pyrimidines is not trivial, as the identity of the 7-substituent directly dictates the scaffold's lipophilicity, steric environment, and subsequent biological or material properties of the final derivatives . For instance, the unsubstituted 7H analog (CAS 90213-66-4) has a measured LogP of 2.30, while bulkier alkyl groups like isobutyl significantly increase lipophilicity, impacting membrane permeability and off-target binding profiles . Generic sourcing of a 7-methyl or 7-ethyl analog will produce final compounds with fundamentally different pharmacokinetic and pharmacodynamic profiles if the 7-isobutyl group was computationally modeled or experimentally validated in a lead series. The following evidence section quantifies these critical differences.

Quantitative Evidence Guide: Lipophilicity, Reactivity, and Physicochemical Differentiation of 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine


Increased Lipophilicity vs. the Unsubstituted 7H Core Scaffold

The incorporation of the isobutyl group at the N-7 position imparts a significantly higher computed LogP compared to the parent 7H scaffold, directly impacting the critical property of lipophilicity. This difference is vital for applications where passive membrane permeability is required . The predicted LogP for the 7-isobutyl analog is estimated to be approximately 3.5, whereas the unsubstituted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has a reported LogP of 2.30 .

Lipophilicity LogP Drug Design

Enhanced Steric Bulk Relative to 7-Methyl and 7-Ethyl Analogs

The 7-isobutyl group provides greater steric bulk near the reactive C-2 and C-4 chlorine centers than smaller N-7 substituents. This steric differentiation can be exploited to fine-tune the regioselectivity of sequential SNAr reactions [1]. The 7-methyl analog offers minimal steric influence, the 7-ethyl analog has moderate bulk, while the 7-isobutyl group represents a significantly bulkier, branched alkyl chain .

Steric Hindrance Regioselectivity SNAr Reactivity

Predicted pKa Differentiation from the 7H Analog

The predicted acid dissociation constant (pKa) for the 7-isobutyl compound is 1.90 ± 0.30 . While pKa data for the 7-methyl and 7-ethyl analogs is not universally reported, the parent 7H scaffold is expected to have a slightly different pKa due to the absence of the electron-donating alkyl group on the pyrrole nitrogen. This parameter dictates the compound's ionization state at physiological pH, influencing solubility and reactivity.

Ionization State pKa Solubility

Optimal Application Scenarios for 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine


Kinase Inhibitor Library Synthesis with Enhanced Membrane Permeability

In medicinal chemistry programs targeting intracellular kinases, the 7-isobutyl group is a preferred design element to boost logP without adding excessive molecular weight, as shown in Section 3. This building block is the optimal starting material for generating focused libraries where the 7-isobutyl group has been pre-validated in a lead series, ensuring all daughter compounds inherit the beneficial predicted lipophilicity increase over the 7H core [1].

Regioselective Synthesis Exploiting Steric Differentiation

For process chemists developing a synthetic route where the order of C-2 and C-4 functionalization must be strictly controlled, the steric bulk of the 7-isobutyl group provides a key advantage over 7-methyl and 7-ethyl analogs. As illustrated in the steric comparison data, the bulkier isobutyl group enhances selectivity in the first SNAr step, potentially improving reaction yield and purity profile [2].

Precursor for N-7-Specific Biological Probe Molecules

When the 7-position of a pyrrolopyrimidine is a key pharmacophore element, this compound is the essential precursor. Evidence from the BRENDA enzyme ligand database shows a direct derivative, 4-([7-(2-methylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy)aniline, acting as a potent enzyme inhibitor with a reported IC50 of 0.00031 under specific conditions [3]. This validates the utility of the 7-isobutyl scaffold in discovering bioactive molecules.

Quote Request

Request a Quote for 2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.